molecular formula C18H15N5 B12924266 3-Benzhydrylpurin-6-amine CAS No. 10184-19-7

3-Benzhydrylpurin-6-amine

Cat. No.: B12924266
CAS No.: 10184-19-7
M. Wt: 301.3 g/mol
InChI Key: PVRRHHOKIPJJKU-UHFFFAOYSA-N
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Description

3-Benzhydrylpurin-6-amine is a chemical hybrid compound incorporating a purine core, a fundamental structure in biology, linked to a benzhydryl amine moiety. The benzhydryl amine scaffold is recognized in medicinal chemistry as a privileged structural pattern, frequently associated with diverse biological activities. Scientific literature indicates that derivatives of benzhydryl amines have been explored for their potential in various therapeutic areas, including as antiviral, antibacterial, and anti-leishmanial agents . Furthermore, structural analogues featuring the benzhydryl group have been identified as potent inhibitors of monoamine transporters, suggesting research value in the field of neuroscience . The presence of the purine ring, a key component of nucleotides, may offer additional avenues for investigation in biochemical and pharmacological research. This combination of structural features makes this compound a valuable and versatile building block for researchers engaged in drug discovery, chemical biology, and the synthesis of novel bioactive molecules. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10184-19-7

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

3-benzhydryl-7H-purin-6-imine

InChI

InChI=1S/C18H15N5/c19-17-15-18(21-11-20-15)23(12-22-17)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16,19H,(H,20,21)

InChI Key

PVRRHHOKIPJJKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=N)C4=C3N=CN4

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 3 Benzhydrylpurin 6 Amine and Its Analogues

Strategic Design of Synthetic Pathways for Purine (B94841) Derivatives

The successful synthesis of complex molecules like 3-Benzhydrylpurin-6-amine hinges on a well-devised strategic plan. This involves a thorough consideration of the starting materials and a logical deconstruction of the target molecule.

Exploration of Precursor Architectures

The synthesis of purine derivatives can be approached from various precursor architectures. A common strategy involves the use of substituted pyrimidine (B1678525) or imidazole (B134444) rings as foundational building blocks. For instance, appropriately functionalized 4,5-diaminopyrimidines are key precursors in the widely used Traube purine synthesis. drugfuture.comslideshare.net These pyrimidines can be synthesized from simpler acyclic precursors or more complex starting materials depending on the desired substitution pattern on the final purine ring.

Another approach utilizes imidazole precursors, which are then fused with a pyrimidine ring. The choice between a pyrimidine or imidazole starting point is often dictated by the desired substituents on the final purine analogue and the commercial availability of the necessary starting materials. The inherent reactivity of these heterocyclic systems guides the synthetic strategy, allowing for the sequential introduction of various functional groups.

The development of solid-phase synthesis strategies has also expanded the repertoire of precursor architectures, allowing for the attachment of the growing purine scaffold to a resin, which can simplify purification and allow for the rapid generation of diverse analogues. researchgate.netresearchgate.net

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, the analysis would logically proceed as follows:

Disconnection of the N3-Benzhydryl Group: The most prominent feature is the benzhydryl group at the N3 position. This bond can be retrosynthetically cleaved, suggesting a precursor of 6-aminopurine (adenine) or a protected derivative, and a benzhydryl halide or other suitable electrophile. This disconnection simplifies the target to a more fundamental purine core.

Disconnection of the Purine Ring: The purine ring itself, a fusion of pyrimidine and imidazole rings, offers several disconnection possibilities. researchgate.net

Traube-type Disconnection: This approach breaks the imidazole portion of the ring, leading back to a 4,5-diaminopyrimidine (B145471) precursor. The remaining carbon atom of the imidazole ring is typically introduced using a one-carbon synthon like formic acid or a derivative. drugfuture.com

Imidazole-based Disconnection: Alternatively, one could disconnect the pyrimidine ring, starting from a substituted imidazole precursor.

Disconnection of the 4,5-Diaminopyrimidine: Further deconstruction of the 4,5-diaminopyrimidine precursor would lead to simpler acyclic starting materials, often through well-established pyrimidine synthesis routes. beilstein-journals.org

This analytical process provides a roadmap for the forward synthesis, highlighting key bond formations and potential challenges. A simplified visual representation of a possible retrosynthetic analysis is provided below.

Retrosynthetic analysis of this compoundA simplified retrosynthetic analysis of this compound, illustrating the key disconnections back to simpler precursor molecules.

Established and Novel Synthetic Approaches to the Purine Core

The construction of the purine heterocyclic system is a well-trodden path in organic chemistry, with both classical and modern methods at the disposal of the synthetic chemist.

Traube Purine Synthesis and its Modern Adaptations

First reported by Wilhelm Traube in 1900, the Traube purine synthesis remains a robust and widely utilized method for constructing the purine ring system. drugfuture.comslideshare.net The classical approach involves the condensation of a 4,5-diaminopyrimidine with a source of a single carbon atom, such as formic acid, to form the imidazole ring fused to the pyrimidine core. slideshare.net The general steps of the Traube synthesis are:

Nitrosation: A 4-aminopyrimidine (B60600) is treated with a nitrosating agent, typically sodium nitrite (B80452) in an acidic medium, to introduce a nitroso group at the 5-position. scribd.com

Reduction: The nitroso group is then reduced to an amino group, yielding a 4,5-diaminopyrimidine. Common reducing agents include ammonium (B1175870) sulfide (B99878) or catalytic hydrogenation. drugfuture.com

Cyclization: The resulting 4,5-diaminopyrimidine is then cyclized with a one-carbon electrophile. Formic acid is a classic reagent for this step, leading to the unsubstituted purine at the 8-position. Other reagents, such as orthoformates or acid chlorides, can be used to introduce substituents at this position. drugfuture.com

Modern adaptations of the Traube synthesis have focused on improving yields, expanding the substrate scope, and developing more environmentally benign reaction conditions. These adaptations may include the use of microwave irradiation to accelerate the cyclization step or the development of one-pot procedures to streamline the synthetic sequence.

Multistep Synthetic Routes for Purine Heterocycles

Beyond the Traube synthesis, a variety of multistep routes have been developed for the construction of purine heterocycles. These methods often provide greater flexibility in introducing a diverse array of substituents onto the purine scaffold. thieme-connect.de

One common strategy begins with a pre-functionalized pyrimidine, such as 4,6-dichloropyrimidine. The chlorine atoms can be sequentially displaced by various nucleophiles to introduce desired functionalities at the 4- and 6-positions. The imidazole ring is then constructed in a subsequent series of steps. For example, a 4,6-disubstituted-5-aminopyrimidine can be cyclized with various reagents to form the purine ring.

Recent advancements in synthetic methodology have led to the development of more efficient and convergent strategies. For instance, transition-metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of functionalized purines. nih.gov These reactions allow for the direct formation of carbon-carbon or carbon-heteroatom bonds at various positions on the purine ring, providing access to a wide range of analogues that would be difficult to synthesize using traditional methods. thieme-connect.de Additionally, multicomponent reactions, where three or more starting materials are combined in a single reaction vessel to form a complex product, have emerged as a powerful strategy for the rapid and efficient synthesis of diverse purine libraries. nih.gov

Strategies for N3-Benzhydryl Functionalization

The introduction of the bulky benzhydryl group at the N3 position of the purine ring is a key step in the synthesis of this compound. This transformation is typically achieved through an N-alkylation reaction.

The direct alkylation of 6-aminopurine (adenine) with a benzhydryl halide (e.g., benzhydryl bromide or chloride) can be challenging due to the presence of multiple nucleophilic nitrogen atoms in the purine ring (N1, N3, N7, and N9). This can lead to a mixture of regioisomers, making the isolation of the desired N3-alkylated product difficult.

To overcome this challenge, several strategies can be employed:

Use of Protecting Groups: One approach is to selectively protect the other nitrogen atoms of the purine ring, leaving the N3 position available for alkylation. After the benzhydryl group has been introduced, the protecting groups can be removed to yield the final product. The choice of protecting group is crucial and must be compatible with the reaction conditions for both the alkylation and deprotection steps.

Directed Alkylation: In some cases, the inherent reactivity of the purine ring can be exploited to favor alkylation at the N3 position. The reaction conditions, such as the choice of solvent and base, can have a significant influence on the regioselectivity of the alkylation reaction. For example, the use of specific bases or phase-transfer catalysts can sometimes direct the alkylation to the desired nitrogen atom.

Synthesis from a Pre-functionalized Precursor: An alternative strategy involves synthesizing the purine ring with the benzhydryl group already in place. This could involve using a benzhydrylated precursor in the Traube synthesis or a similar ring-forming reaction. This approach avoids the issue of regioselectivity in the final step but requires the synthesis of a more complex starting material.

The table below summarizes some potential reagents for the N3-benzhydrylation of a purine scaffold.

ReagentReaction TypePotential AdvantagesPotential Challenges
Benzhydryl BromideN-AlkylationReadily availablePotential for multiple alkylation sites
Benzhydryl ChlorideN-AlkylationLess reactive than the bromideMay require harsher conditions
DiphenyldiazomethaneN-AlkylationCan be selective under certain conditionsCan be hazardous to prepare and handle
Benzhydrol (Mitsunobu)N-AlkylationMild reaction conditionsStoichiometric amounts of reagents required

Regioselective N-Alkylation and Arylation Techniques

The alkylation of purines can be complex, often resulting in a mixture of N7 and N9-alkylated products. ub.eduresearchgate.net However, reaction conditions can be optimized to favor the N9-alkylated product regioselectively. ub.eduresearchgate.net The choice of base and solvent, often enhanced by microwave irradiation, plays a crucial role in directing the regioselectivity and reducing reaction times. ub.edu For instance, tetrabutylammonium (B224687) hydroxide (B78521) has been shown to produce excellent results in achieving N9-regioselectivity. ub.edu The presence of bulky substituents at the C6 position of the purine ring can also direct alkylation to the N9 position. ub.edu

Direct N-arylation of purines represents another important strategy. Copper-catalyzed methods have been developed for the N-arylation of purines with aryl halides, often showing high selectivity for the N9 position. rsc.orgresearchgate.net These reactions can be performed in various solvents, including aqueous DMF or ethanol, and are tolerant of different functional groups. rsc.org

Reagent/Catalyst SystemSelectivityReference
Tetrabutylammonium hydroxideN9-alkylation ub.edu
Cu(I) / 4,7-bis(2-hydroxyethylamino)-1,10-phenanthrolineN9-arylation rsc.org
Arylboronic acids / Cu(II) acetateN9-arylation researchgate.net

Mitsunobu Reaction and Analogous Coupling Methodologies

The Mitsunobu reaction provides a powerful method for the N-alkylation of purines with alcohols, typically proceeding with an inversion of stereochemistry at the alcohol's chiral center. rsc.orgyoutube.comwikipedia.org This reaction involves an alcohol, a pronucleophile (in this case, the purine), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). youtube.comwikipedia.org The reaction activates the alcohol to facilitate nucleophilic attack by the purine. youtube.comyoutube.com

While the Mitsunobu reaction is often highly selective for the N9 position, the regioselectivity can be influenced by the substituents on the purine ring. rsc.orgmdpi.com For instance, electronic effects of substituents at the C2 and C6 positions can direct the alkylation to either the N9 or N3 position. rsc.org Although effective, the Mitsunobu reaction can sometimes be hampered by difficulties in purifying the desired product from reaction byproducts. mdpi.com

ReactionKey FeaturesReference
Mitsunobu ReactionInversion of stereochemistry, N9-selectivity influenced by substituents rsc.orgyoutube.commdpi.com

Methodologies for C6-Amination and its Derivatives

Nucleophilic Aromatic Substitution (SNAr) with Amine Nucleophiles

The introduction of an amino group at the C6 position of the purine ring is commonly achieved through nucleophilic aromatic substitution (SNAr) on a 6-halopurine precursor, such as 6-chloropurine (B14466). rsc.orgresearchgate.net This reaction is a cornerstone in the synthesis of adenine (B156593) derivatives. Amines, acting as nucleophiles, readily displace the halide at the C6 position. libretexts.org The reactivity of the C6 position towards nucleophilic attack is a key feature of the purine scaffold. microbenotes.com

Microwave irradiation has been shown to significantly promote the SNAr reaction of 6-chloropurines with various amines, leading to high yields of C6-aminated purines in short reaction times. rsc.org This methodology is highly selective and provides a versatile route to a wide range of C6-substituted purine analogues. rsc.orgresearchgate.net

Introduction of Amine Functionalities via Precursor Transformation

In de novo purine biosynthesis, the amine group at C6 of adenine is derived from aspartate. utah.educolumbia.edu In synthetic chemistry, amine functionalities can also be introduced through the transformation of other precursor groups. For example, a thio group, introduced by reacting a purine with a sulfurizing agent, can be a versatile intermediate that can be subsequently converted to an amino group. ttu.ee

Synthetic Routes to Analogues of this compound

Diversification at the Benzhydryl Moiety

The synthesis of analogues of this compound often involves modifying the benzhydryl group to explore structure-activity relationships. This can be achieved by utilizing differently substituted benzhydryl halides or alcohols in the N-alkylation step. The electronic and steric properties of the substituents on the phenyl rings of the benzhydryl moiety can influence the biological activity of the final compound.

Substituent Modifications on the Purine Nucleus (C2, C6, C8, N9)

The biological activity of purine analogues can be significantly modulated by introducing various substituents at different positions of the purine core. For this compound, modifications at the C2, C6, C8, and N9 positions are of particular interest for developing structure-activity relationships (SAR).

The introduction of substituents at the C2 position can influence the electronic properties and hydrogen-bonding capabilities of the purine ring. Research on related purine derivatives has shown that functionalization at the C2 position can be achieved through various methods, including lithiation-mediated stannyl (B1234572) transfer followed by palladium-catalyzed cross-coupling reactions. nih.gov For a this compound scaffold, introducing small alkyl, aryl, or heteroaryl groups at C2 could probe the steric and electronic requirements of its biological target.

The C6 position of this compound is defined by the exocyclic amine. Modifications at this position are crucial as the amino group is a key pharmacophoric feature. Starting from a 6-chloropurine intermediate, a variety of amines can be introduced to generate a library of N6-substituted analogues. nih.govresearchgate.net This allows for the exploration of different side chains to optimize target engagement. Furthermore, the amino group itself can be replaced with other functionalities, such as thioethers or carbon-linked substituents, by starting from a suitable 6-halopurine precursor. nih.gov

The C8 position offers another site for modification. Direct C-H activation and arylation at the C8 position of purine derivatives have been reported, providing a route to introduce a range of substituents. mdpi.com For this compound, C8-substitution could impact the compound's conformation and interaction with its biological target. Studies on other purine systems have indicated that the introduction of bulky hydrophobic groups at the C8 position can have a significant effect on biological activity. nih.gov

While the N3 position is occupied by the benzhydryl group, the N9 position remains a potential site for modification, although this would result in a quaternized purinium salt, significantly altering the compound's properties. In the context of synthesizing analogues, controlling the regioselectivity of the initial alkylation to favor N3 over N9 is a primary challenge. However, should N9-alkylation occur, the resulting isomers could be isolated and studied in their own right. ub.edu

A summary of potential substituent modifications on the purine nucleus is presented in the table below.

PositionPotential ModificationsSynthetic ApproachReference
C2Alkyl, Aryl, HeteroarylLithiation-mediated stannyl transfer, Pd-catalyzed cross-coupling nih.gov
C6Diverse amines, ThioethersNucleophilic substitution of 6-chloropurine nih.govresearchgate.net
C8Aryl, AlkylDirect C-H activation/arylation mdpi.com
N9Alkylation (forms quaternary salt)Side product of N3-alkylation ub.edu

Incorporation of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties of a molecule while retaining or improving its biological activity. cambridgemedchemconsulting.comslideshare.net For this compound, bioisosteric replacements can be considered for both the benzhydryl moiety and the purine core itself.

The benzhydryl group is a bulky, lipophilic substituent. Its replacement with other groups of similar size and shape can be explored to fine-tune the compound's properties. Potential bioisosteres for a phenyl ring, a component of the benzhydryl group, include heteroaromatic rings like pyridine (B92270) or thiophene. cambridgemedchemconsulting.com Replacing one or both phenyl rings of the benzhydryl group with such heteroaromatic systems could alter the electronic distribution and hydrogen bonding potential of the molecule. Another approach is the use of conformationally restricted bicyclic systems to mimic the spatial arrangement of the phenyl rings. chem-space.com

The purine nucleus itself can be considered for bioisosteric replacement. A variety of heterocyclic systems are known to be bioisosteres of purine, including deazapurines, azapurines, and pyrazolopyrimidines. For instance, replacing the purine core with a triazolopyrimidine scaffold has been explored in the development of analogues of other bioactive purines. The rationale is that such replacements can alter the metabolic stability and pharmacokinetic profile of the compound while maintaining the key interactions with its biological target. u-tokyo.ac.jp

The following table outlines potential bioisosteric replacements for different parts of the this compound molecule.

Original MoietyBioisosteric ReplacementRationaleReference
Benzhydryl GroupBenzhydryl with heteroaryl rings (e.g., phenylpyridyl-methyl)Modulate electronics and H-bonding cambridgemedchemconsulting.com
Benzhydryl GroupConformationally restricted bicyclic systemsMimic spatial arrangement chem-space.com
Purine NucleusTriazolopyrimidineImprove metabolic stability and pharmacokinetics u-tokyo.ac.jp
Purine NucleusPyrazolopyrimidineAlter H-bonding pattern and target interactions u-tokyo.ac.jp

Optimization of Synthetic Reaction Conditions

The synthesis of this compound and its analogues requires careful optimization of reaction conditions to ensure high yields, purity, and scalability for research purposes.

Yield Enhancement Strategies

A key challenge in the synthesis of this compound is the regioselective N3-alkylation of the adenine core. Direct alkylation of adenine often yields a mixture of isomers, with N9 and N7 being the major products. ub.edu To enhance the yield of the desired N3-isomer, several strategies can be employed.

The choice of solvent has been shown to significantly influence the N9/N3 product ratio in the benzylation of adenine. Polar aprotic solvents like DMSO favor the formation of the N9-isomer, while the presence of polar protic solvents such as water can increase the proportion of the N3-isomer. researchgate.net Therefore, a systematic screening of solvent systems, including mixtures of aprotic and protic solvents, could lead to an optimized ratio favoring the N3-product.

The base used to deprotonate the purine ring is another critical factor. While strong bases like sodium hydride (NaH) are commonly used, they can lead to complex reaction mixtures. researchgate.net The use of milder bases, such as potassium carbonate or organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), in combination with the appropriate solvent, may offer better control over the regioselectivity. ub.edu Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in the alkylation of purines. ub.edu

For subsequent modifications, such as the amination of a 6-chloropurine intermediate, optimizing the temperature, reaction time, and the stoichiometry of the amine can maximize the conversion to the desired product.

Purity Improvement Protocols

The purification of this compound from the reaction mixture, which may contain unreacted starting materials and isomeric byproducts (N7- and N9-benzhydryladenine), requires efficient chromatographic techniques. The polarity of purine derivatives is influenced by their substituents, with non-polar groups like the benzhydryl moiety generally allowing for purification using normal-phase silica (B1680970) gel chromatography with solvent systems like hexane/ethyl acetate.

For more polar analogues or for challenging separations of isomers, reversed-phase high-performance liquid chromatography (HPLC) is a powerful tool. The use of modifiers such as trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape and resolution.

In cases where silica gel chromatography is not effective, alternative stationary phases can be employed. Amine-functionalized silica columns can offer different selectivity for purine compounds. Crystallization is also a valuable method for purifying the final product, especially when dealing with crystalline solids.

Scalability Considerations for Research Applications

For the production of sufficient quantities of this compound for extensive research, the scalability of the synthetic route is a key consideration. Reactions that are high-yielding and easy to purify are more amenable to scale-up.

One of the main challenges in scaling up purine synthesis is the often poor solubility of the starting materials and products in common organic solvents. ub.edu This can lead to difficulties in handling and purification. The use of co-solvents or specialized solvent systems may be necessary to address this issue.

The choice of reagents and purification methods should also be made with scalability in mind. For example, chromatographic purifications that are efficient at the milligram scale may become cumbersome and expensive at the gram scale. Therefore, developing a robust crystallization protocol for the final product is highly desirable for larger-scale synthesis. Furthermore, considering the cost and availability of starting materials and reagents is crucial for planning a scalable synthesis for research applications.

Structure Activity Relationship Sar Investigations of 3 Benzhydrylpurin 6 Amine Derivatives

Foundational Principles of Structure-Activity Relationships in Purine (B94841) Chemistry

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a privileged structure in medicinal chemistry due to its presence in key biological molecules like adenine (B156593) and guanine (B1146940). The biological activity of purine analogs is profoundly influenced by the nature, position, and orientation of various substituents on this core structure.

Key principles governing the SAR of purine chemistry include:

Substituent Effects: The addition of different functional groups at various positions on the purine ring can modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, affect the compound's ability to interact with biological targets such as enzymes and receptors.

Positional Isomerism: The specific location of a substituent on the purine ring is crucial. For instance, substitution at the N3, N7, or N9 positions of the purine nucleus can lead to significant differences in biological activity and selectivity. This is often attributed to the distinct chemical environments and potential for hydrogen bonding at these positions.

Bioisosteric Replacement: The substitution of one atom or group of atoms for another with similar physical and chemical properties (a bioisostere) can lead to compounds with improved potency, selectivity, or metabolic stability. In purine chemistry, this can involve replacing a carbon with a nitrogen atom or altering functional groups to fine-tune interactions with a target.

Impact of Benzhydryl Substituent Variations on Biological Interactions

The benzhydryl group, consisting of two phenyl rings attached to a single carbon atom, is a bulky and lipophilic moiety. Its incorporation at the 3-position of the purine ring in 3-Benzhydrylpurin-6-amine introduces specific steric, electronic, and conformational features that are critical to its biological interactions.

The sheer size of the benzhydryl group plays a significant role in how this compound and its derivatives interact with their biological targets. This steric bulk can:

Enhance Binding Affinity: By occupying a large hydrophobic pocket within a receptor or enzyme active site, the benzhydryl group can lead to favorable van der Waals interactions, thereby increasing the binding affinity of the molecule.

Dictate Selectivity: The specific shape and size of the benzhydryl moiety can act as a "molecular gatekeeper," allowing the compound to bind to certain targets while preventing it from interacting with others that have smaller binding pockets. This can lead to improved selectivity and a better side-effect profile.

Influence Conformation: The steric hindrance imposed by the benzhydryl group can restrict the rotational freedom of the purine ring, locking it into a specific conformation that is optimal for binding to its target.

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the phenyl rings. This can enhance π-π stacking interactions with aromatic amino acid residues in the binding site of a protein target.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (e.g., -Cl, -F) decrease the electron density. This can alter the hydrogen-bonding capabilities of the purine ring and influence electrostatic interactions with the target.

The interplay of these electronic effects is crucial for optimizing the potency and selectivity of this compound derivatives.

While the benzhydryl group is bulky, it is not entirely rigid. The two phenyl rings can rotate around the single bonds connecting them to the central carbon atom. This conformational flexibility allows the molecule to adopt different shapes to fit into various binding pockets. However, the presence of substituents on the phenyl rings can create rotational barriers, restricting this flexibility. A higher rotational barrier can pre-organize the molecule into a bioactive conformation, which can be energetically favorable for binding.

Role of the Purine Scaffold Modifications in Molecular Recognition

Modifications to the purine scaffold itself are a key strategy in the SAR exploration of this compound derivatives. The pattern of nitrogen substitution is particularly important for molecular recognition.

The position of the benzhydryl group on the purine ring, specifically whether it is attached at the N3 or N9 position, can have a profound impact on the biological activity of the resulting compound. This is due to the different spatial arrangements and hydrogen bonding patterns that arise from these two substitution patterns.

It has been observed in various purine derivatives that the regioselectivity of alkylation (i.e., whether the substituent attaches to N3, N7, or N9) can be influenced by the reaction conditions, such as the solvent and the base used. For instance, in the benzylation of adenine, polar aprotic solvents tend to favor the formation of the N9-isomer, while polar protic solvents can increase the proportion of the N3-isomer researchgate.net.

The differential biological activities of N3- and N9-substituted purines can be attributed to:

Hydrogen Bonding: The N9 position is a common site for glycosylation in natural nucleosides and is often involved in crucial hydrogen bonding interactions with biological targets. Placing a bulky benzhydryl group at this position can disrupt these interactions or create new ones. Conversely, substitution at the N3 position leaves the N9 position available for such interactions.

A hypothetical comparison of the biological activity of N3- and N9-benzhydrylpurin-6-amine derivatives is presented in the table below, based on general principles of purine SAR.

CompoundSubstitution PatternHypothesized Biological ActivityRationale
This compoundN3-SubstitutionPotentially higher selectivity for certain kinasesThe N9 position remains unsubstituted, allowing for potential hydrogen bonding interactions that mimic natural nucleosides. The unique geometry may favor binding to specific kinase isoforms.
9-Benzhydrylpurin-6-amineN9-SubstitutionMay exhibit broader activity or target different receptorsThe bulky benzhydryl group at the N9 position could mimic the ribose moiety of adenosine (B11128), potentially leading to interactions with adenosine receptors or other ATP-binding proteins.

Functionalization at C2, C6, and C8 Positions

The purine scaffold offers multiple sites for chemical modification, with the C2, C6, and C8 positions being of particular interest for SAR studies. researchgate.netmdpi.com Functionalization at these positions on the this compound core can significantly impact the compound's steric, electronic, and hydrophobic properties, thereby influencing its interaction with biological targets.

C2 Position: Modifications at the C2 position are often explored to enhance potency and selectivity. Introducing small alkyl or aryl groups can probe for additional binding pockets. For instance, in broader studies of purine derivatives, the introduction of bulky systems at the C2 position has been found to be unfavorable for certain cytotoxic activities, suggesting that steric hindrance at this position can be detrimental to binding. nih.gov

C6 Position: The C6 position is a critical determinant of activity. Mild and efficient methods for functionalization at this position have been developed, allowing for the introduction of a wide range of substituents. nih.gov SNAr reactions are commonly employed to displace a leaving group (often derived from the corresponding hypoxanthine analog) with various nucleophiles, including amines, thiols, and alcohols. nih.gov Studies on 2,6,9-trisubstituted purines have shown that an arylpiperazinyl system at the C6 position is beneficial for cytotoxic activity. nih.gov

C8 Position: The C8 position of the purine ring is also a viable point for modification. nih.govsigmaaldrich.com Metal-promoted cross-coupling reactions are a key methodology for creating new bonds at this position. nih.gov Introducing aryl groups at C8 has been a strategy to develop fluorescent probes and to modulate biological activity. sigmaaldrich.com

The following table summarizes common functionalizations at these positions in the broader class of purine derivatives and their general impact on activity.

Table 1: Functionalization at C2, C6, and C8 Positions of Purine Analogs

Position Type of Functionalization Common Reactions General Impact on Activity
C2 Alkyl, Aryl, Amino groups Cross-coupling reactions Can influence selectivity and potency; bulky groups may decrease activity.
C6 Amines, Thiols, Alkoxides, Aryl groups Nucleophilic Aromatic Substitution (SNAr) Critical for activity; can form key hydrogen bonds and hydrophobic interactions.
C8 Aryl, Halogen, Azolo groups Metal-catalyzed cross-coupling, Lithiation Modulates electronic properties and can introduce new interaction points.

Importance of the 6-Amino Group

The exocyclic amino group at the C6 position of this compound is a crucial structural feature that often plays a pivotal role in the compound's biological activity. This group can act as both a hydrogen bond donor and acceptor, enabling critical interactions with amino acid residues within the binding sites of target proteins, such as kinases and other enzymes.

SAR studies on related purine analogs have consistently demonstrated that the nature of the substituent at the C6 position dictates the compound's biological profile. nih.gov For example, in a series of 6-substituted purine derivatives designed as immunostimulants, the activity was found to be highly dependent on the nature of the 6-substituent. nih.gov The replacement of the amino group with other functionalities, or its modification, can lead to a significant loss of potency, highlighting its importance for target recognition and binding. The N,N-dimethylamino derivative, for instance, showed potent activity in stimulating cytotoxic T lymphocytes, indicating that substitution on the amino group can be tolerated and even beneficial in some contexts. nih.gov

Positional Scanning and Combinatorial Chemistry Approaches in SAR

To efficiently explore the vast chemical space around the this compound scaffold, positional scanning and combinatorial chemistry are powerful strategies. nih.govnih.gov These approaches allow for the rapid synthesis and screening of large libraries of related compounds, accelerating the identification of key structural features required for activity.

Positional scanning involves the creation of sub-libraries where a single position in the molecule is systematically varied with a diverse set of building blocks, while the other positions consist of a mixture of functionalities. nih.govnih.gov By screening these sub-libraries, the optimal substituent for each position can be identified. This information is then used to synthesize individual compounds with the most promising combination of substituents. While originally developed for peptide libraries, this technique is applicable to small molecule scaffolds like purines. nih.gov

Combinatorial chemistry, in a broader sense, enables the parallel synthesis of a large number of compounds. For this compound derivatives, a combinatorial approach could involve reacting a common purine intermediate with a diverse set of benzhydryl halides and then further diversifying the molecule at the C2, C6, or C8 positions using a variety of building blocks. This allows for a comprehensive exploration of the SAR around the entire molecule.

Correlation of Structural Motifs with Specific Biological Target Modulation

The specific substitution patterns on this core then fine-tune the selectivity and potency for a particular target.

The Benzhydryl Group: This large, hydrophobic motif at the N3 position is a key determinant of the molecule's properties, likely engaging in hydrophobic and van der Waals interactions within a specific pocket of the target protein.

The 6-Amino Group: As discussed, this motif is often crucial for forming hydrogen bonds that anchor the molecule in the active site.

Substituents at C2 and C8: These can act as "selectivity elements," where the introduction of specific functional groups can favor binding to one target over another by exploiting subtle differences in the topology and chemical environment of their binding sites.

For example, in the development of purine-based inhibitors for the human mutT homolog-1 (MTH1) protein, specific substitution patterns were found to be critical for achieving high potency. nih.gov Molecular docking studies revealed how these motifs fit into the MTH1 active site, providing a rational basis for the observed SAR. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comslideshare.net For this compound analogues, QSAR models can be invaluable for understanding the SAR, predicting the activity of unsynthesized compounds, and guiding the design of more potent molecules. mdpi.comresearchgate.net

The development of a QSAR model typically involves:

Assembling a dataset of this compound analogues with their corresponding measured biological activities.

Calculating a set of molecular descriptors for each compound that numerically represent their structural and physicochemical properties.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

Rigorously validating the model to ensure its statistical significance and predictive power. semanticscholar.org

Selection and Calculation of Molecular Descriptors

The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as they are the variables used to encode the chemical information. hufocw.org These descriptors can be calculated from the 2D or 3D structure of the molecules and are generally categorized into several classes.

Table 2: Common Molecular Descriptors in QSAR Studies

Descriptor Class Examples Description
Constitutional Molecular Weight, Atom Count Describes the basic composition of the molecule. lbp.world
Topological Connectivity Indices (e.g., Kier & Hall) Encodes information about atomic connectivity and branching.
Electronic Dipole Moment, Partial Charges Describes the electronic properties and charge distribution.
Steric/Geometrical Molecular Volume, Surface Area Represents the size and shape of the molecule.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Quantifies the molecule's lipophilicity.
Quantum Chemical HOMO/LUMO energies Derived from quantum mechanical calculations, describing electronic reactivity.

For a series of substituted purine derivatives, descriptors such as electrotopological state indices (E-state), hydrogen donor count, and chlorine substitution indices have been shown to be important in models predicting c-Src tyrosine kinase inhibition. researchgate.net

Statistical Validation of QSAR Models

A QSAR model is only useful if it is statistically robust and has good predictive ability. basicmedicalkey.com Therefore, rigorous validation is essential. derpharmachemica.com Validation is typically performed using two main strategies: internal validation and external validation. basicmedicalkey.comscielo.br

External Validation: This assesses the model's ability to predict the activity of new compounds that were not used in the model's development. The initial dataset is split into a training set (to build the model) and a test set (to validate it). The model is built using only the training set and then used to predict the activities of the test set compounds. The predictive power is evaluated by the predictive r² (pred_r²). researchgate.net

The following table lists key statistical parameters used to validate QSAR models.

Table 3: Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value
Coefficient of Determination Measures the goodness-of-fit of the model to the training set data. > 0.6
Cross-validated R² q² or Q² Measures the internal predictive ability of the model. researchgate.net > 0.5
Predictive R² for External Test Set pred_r² Measures the ability of the model to predict new data. researchgate.net > 0.6
Standard Deviation of Error s or SEE Represents the standard deviation of the residuals (errors in prediction). Lower is better
F-statistic F A measure of the statistical significance of the overall model. Higher is better

By employing these rigorous SAR, combinatorial, and computational approaches, the therapeutic potential of the this compound scaffold can be systematically explored and optimized, paving the way for the development of novel and effective therapeutic agents.

Elucidation of Molecular Interactions and Mechanisms of Action for 3 Benzhydrylpurin 6 Amine

Identification of Biological Targets and Signaling Pathways

The structural characteristics of 3-Benzhydrylpurin-6-amine, featuring a purine (B94841) scaffold, a bulky benzhydryl group, and an amine group, suggest potential interactions with various biological targets. The purine core is a common motif in endogenous molecules like adenosine (B11128) and guanine (B1146940), making enzymes and receptors that bind these molecules plausible targets.

Enzyme Inhibition Studies

While specific enzyme inhibition studies for this compound are not extensively documented in publicly available literature, its structural similarity to other purine-based compounds suggests it could act as an ATP-competitive inhibitor. plos.org Many protein kinases, which utilize ATP to phosphorylate substrates, are targeted by inhibitors with a purine-like core. The 6-amine group can mimic the adenine (B156593) portion of ATP, while the benzhydryl group could occupy the hydrophobic pocket adjacent to the ATP-binding site.

Compounds with similar pyridopyrimidine scaffolds have been investigated as inhibitors of bacterial enzymes like D-alanine:D-alanine ligase (DdlB), where they compete with ATP for binding. plos.org For instance, certain 6-arylpyrido[2,3-d]pyrimidines have shown inhibitory activity against E. coli DdlB with IC50 values in the micromolar range. plos.org This suggests that this compound could potentially inhibit enzymes with similar ATP-binding pockets.

Table 1: Examples of Pyridopyrimidine-based Enzyme Inhibitors

Compound Class Target Enzyme Inhibition Mechanism
6-Arylpyrido[2,3-d]pyrimidines E. coli D-alanine:D-alanine ligase (DdlB) ATP-Competitive
Pyridopyrimidines Eukaryotic Protein Kinases ATP-Competitive

This table illustrates the inhibitory action of compounds structurally related to this compound, highlighting their common mechanism of competing with ATP.

Receptor Ligand Binding and Modulation

The purine structure in this compound is also found in adenosine, a key signaling molecule that binds to adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors (GPCRs). The benzhydryl group at the 3-position could influence binding affinity and selectivity for these receptor subtypes.

Table 2: Receptor Families with Potential for this compound Interaction

Receptor Family Endogenous Ligand Example Key Structural Feature for Binding
Adenosine Receptors Adenosine Purine Core

This table outlines potential receptor targets for this compound based on the structural similarities of their endogenous ligands.

Nucleic Acid Interactions (e.g., DNA/RNA synthesis inhibition)

Small molecules can interact with nucleic acids through various mechanisms, including groove binding, intercalation, and alkylation, potentially leading to the inhibition of DNA replication or RNA synthesis. atdbio.com The planar purine ring of this compound could potentially intercalate between DNA base pairs. atdbio.com Intercalation typically involves flat aromatic systems sliding into the space between base pairs, causing a lengthening and unwinding of the DNA duplex. atdbio.com

Additionally, the amine group on the purine ring could participate in interactions within the DNA grooves. atdbio.com For instance, the 2-amino group of guanine is crucial for the binding of some molecules to the minor groove. atdbio.com While specific studies on the interaction of this compound with nucleic acids are lacking, its chemical features suggest a potential for such interactions. The covalent attachment of amine-modifying reagents to nucleic acids is a known technique, where the amine facilitates electrostatic interactions. mirusbio.com

Analysis of Molecular Recognition and Binding Modes

The specific interactions of this compound with its biological targets are dictated by the principles of molecular recognition, primarily through hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding Networks

The 6-amine group and the nitrogen atoms within the purine ring of this compound are capable of forming hydrogen bonds. pressbooks.pub Primary amines, like the one in this compound, have hydrogen atoms bonded to nitrogen that can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. pressbooks.publibretexts.org

In the context of a protein-DNA complex, amino acid side chains like arginine and lysine (B10760008) often form hydrogen bonds with the DNA backbone or bases, contributing to binding stability and specificity. nih.gov Similarly, the purine and amine groups of this compound could form a network of hydrogen bonds with amino acid residues in a protein's binding pocket or with the functional groups of nucleic acid bases. mdpi.com These interactions are crucial for the stable binding of a ligand to its target.

Hydrophobic Interactions

The most prominent structural feature of this compound is the large, nonpolar benzhydryl group. This group is expected to engage in significant hydrophobic interactions with complementary nonpolar regions of a biological target. nih.gov Hydrophobic interactions are a major driving force for the binding of ligands to proteins and are critical for molecular recognition. nih.gov

Aromatic Stacking Interactions (π-π stacking, cation-π)

The structure of this compound, featuring a purine core and two phenyl rings from the benzhydryl group, suggests a strong propensity for engaging in aromatic stacking interactions. These non-covalent interactions are crucial for the binding of small molecules to biological targets like proteins and nucleic acids.

π-π Stacking: The planar, electron-rich systems of the purine and phenyl rings can interact with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in a protein's binding pocket. nih.govnih.gov These interactions can occur in various geometries, including face-to-face or offset stacking, contributing significantly to the stability of the ligand-receptor complex. nih.gov The benzhydryl group, with its two phenyl rings, offers multiple possibilities for such interactions, potentially allowing the molecule to span a wider binding site and interact with more than one aromatic residue simultaneously.

Cation-π Interactions: While the parent molecule is not cationic, protonation of the purine ring's nitrogen atoms under physiological conditions could occur. This would enable cation-π interactions, where the positively charged purine ring interacts favorably with the electron-rich face of an aromatic amino acid side chain. This type of interaction is a significant contributor to binding affinity in many biological systems.

Investigation of Cellular Pathway Modulation

The purine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many molecules that modulate key cellular pathways. Purine analogs are known to target a variety of proteins, particularly protein kinases, which are central regulators of cell signaling.

Impact on Cell Cycle Progression

Many purine derivatives are known to inhibit cyclin-dependent kinases (CDKs), the master regulators of the cell cycle. mdpi.comnih.govencyclopedia.pub By inhibiting CDKs, these compounds can block the transition between different phases of the cell cycle, leading to cell cycle arrest. nih.gov For instance, inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for entry into the S phase. nih.gov This results in a G1 phase arrest. While no specific data exists for this compound, its structural similarity to known CDK inhibitors suggests it could potentially induce cell cycle arrest, a hallmark of many anti-cancer agents. mdpi.comnih.gov

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

Induction of programmed cell death is a key mechanism for many anti-cancer therapies.

Apoptosis: Purine analogs can trigger apoptosis through various mechanisms. Cell cycle arrest, as discussed above, can be a potent trigger for apoptosis if the cell fails to repair DNA damage or resolve the cell cycle block. Furthermore, purine derivatives can directly influence apoptotic signaling pathways, for example, by modulating the activity of pro- and anti-apoptotic proteins of the Bcl-2 family or by activating caspases, the executioner enzymes of apoptosis.

Autophagy: The relationship between purine analogs and autophagy is complex and can be context-dependent. In some cases, these compounds can induce autophagy as a pro-survival mechanism, while in others, they can trigger autophagic cell death.

Effects on Intracellular Signal Transduction Processes

Purine analogs are well-known to interfere with intracellular signal transduction, primarily due to their ability to act as ATP-competitive inhibitors of protein kinases. nih.gov Given that hundreds of different kinases regulate a vast array of cellular processes, the specific effects of a purine analog depend on its kinase selectivity profile. Potential pathways that could be modulated by a compound like this compound include:

Growth Factor Receptor Signaling: Pathways downstream of receptors like EGFR, which are often hyperactivated in cancer. nih.gov

Stress-Activated Protein Kinase (SAPK) Pathways: Such as the JNK and p38 pathways, which are involved in cellular responses to stress and can lead to apoptosis.

Pro-survival Signaling Pathways: Like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and promotes cell growth and survival.

The large benzhydryl group would play a critical role in determining the kinase selectivity by interacting with specific residues in the ATP-binding pocket.

Advanced Biochemical and Biophysical Techniques for Interaction Analysis

To experimentally validate the theoretical interactions and mechanisms described above for this compound, a variety of advanced biochemical and biophysical techniques would be employed.

TechniquePurposeInformation Gained
Isothermal Titration Calorimetry (ITC) To directly measure the thermodynamics of binding.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov
Surface Plasmon Resonance (SPR) To study the kinetics of binding in real-time.Association (kon) and dissociation (koff) rate constants, and binding affinity (Kd). nih.gov
X-ray Crystallography To determine the three-dimensional structure of the compound bound to its target protein at atomic resolution.Precise binding mode, including specific hydrogen bonds, hydrophobic interactions, and aromatic stacking geometries.
Nuclear Magnetic Resonance (NMR) Spectroscopy To study the interaction in solution and map the binding site.Identification of the amino acid residues involved in binding and characterization of conformational changes upon binding. mdpi.com
Computational Modeling and Molecular Docking To predict the binding mode and estimate binding affinity.Generation of hypotheses about the key interactions driving binding, which can then be tested experimentally. researchgate.netnih.gov
Cell-based Assays To assess the functional consequences of target engagement.Measurement of cell viability, cell cycle distribution (e.g., by flow cytometry), and markers of apoptosis (e.g., by Western blotting for cleaved caspases).

These techniques, used in combination, would provide a comprehensive understanding of the molecular interactions and cellular effects of this compound.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.

An ITC experiment typically involves the incremental injection of a solution containing the ligand (in this case, this compound) into a sample cell containing the target protein. The heat released or absorbed is measured by a sensitive calorimeter. The resulting data is plotted as a binding isotherm, which can be fitted to various models to extract the thermodynamic parameters.

Hypothetical Data Table for ITC Analysis of this compound:

Target ProteinBinding Affinity (K D )Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)Stoichiometry (n)
Target XData not availableData not availableData not availableData not available
Target YData not availableData not availableData not availableData not available

This table illustrates the type of data that would be generated from ITC experiments. Currently, no such data has been published for this compound.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a real-time, label-free optical sensing technique used to study the kinetics of molecular interactions. In an SPR experiment, one molecule (the ligand, e.g., the target protein) is immobilized on a sensor chip surface, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.

This technique allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K D ), providing a detailed kinetic profile of the interaction.

Hypothetical Data Table for SPR Analysis of this compound:

Target ProteinAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Dissociation Constant (K D ) (M)
Target XData not availableData not availableData not available
Target YData not availableData not availableData not available

This table represents the kinetic parameters that would be obtained from SPR studies. As of now, no specific SPR data for this compound is available in the scientific literature.

X-ray Crystallography and NMR Spectroscopy for Ligand-Target Complexes

To understand the precise molecular interactions at an atomic level, structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

X-ray crystallography can provide a high-resolution, three-dimensional structure of a ligand bound to its target protein. wikipedia.org This technique requires the formation of a high-quality crystal of the protein-ligand complex. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the complex can be determined. wikipedia.org This structural information reveals the specific amino acid residues involved in binding, the orientation of the ligand in the binding pocket, and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions).

NMR spectroscopy , on the other hand, can provide information about the structure and dynamics of ligand-target complexes in solution. nih.gov Techniques like saturation transfer difference (STD) NMR and transfer nuclear Overhauser effect (trNOE) experiments can identify which parts of the ligand are in close proximity to the protein, thereby mapping the binding epitope. For smaller proteins, it is possible to determine the complete three-dimensional structure of the protein-ligand complex.

The insights gained from these structural studies are crucial for structure-based drug design and for understanding the mechanism of action of a compound. However, no published X-ray crystal structures or NMR studies of this compound in complex with a biological target are currently available.

Preclinical in Vitro and in Vivo Research Methodologies for 3 Benzhydrylpurin 6 Amine

In Vitro Cellular Assay Development and Application

In the preclinical evaluation of a novel compound such as 3-Benzhydrylpurin-6-amine, a variety of in vitro cellular assays are fundamental to understanding its biological activity. These assays are designed to assess the compound's interaction with its molecular target, its effect on cellular signaling pathways, and its impact on cell fate.

Cell-Based Target Engagement Assays

To determine if this compound interacts with its intended molecular target within a cellular context, several biophysical and biochemical methods can be employed. These assays confirm that the compound can access and bind to its target in a complex cellular environment.

Commonly Used Target Engagement Assays:

Assay TypePrincipleTypical Endpoint
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding.Alteration in protein melting temperature.
NanoBRET™/BRET² Assays Bioluminescence Resonance Energy Transfer (BRET) measures the proximity of a bioluminescent donor to a fluorescent acceptor on the target protein and a tracer ligand.A decrease in the BRET signal indicates competitive binding of the compound.
Fluorescence Resonance Energy Transfer (FRET) Assays Similar to BRET, FRET uses two fluorophores to measure molecular proximity and binding events.A change in the FRET signal upon compound binding.
In-cell Westerns / Immunofluorescence Utilizes antibodies to detect the level or modification state of a target protein, which can be influenced by compound binding.Changes in protein phosphorylation or localization.

These assays are crucial for confirming that the biological effects observed in subsequent functional assays are a direct result of the compound engaging its intended target.

Functional Assays for Pathway Modulation

Once target engagement is confirmed, functional assays are developed to measure the downstream consequences of this interaction. These assays determine whether the compound acts as an agonist, antagonist, or modulator of the target's biological pathway.

Examples of Functional Assays:

Reporter Gene Assays: These assays are used when the target protein is a transcription factor or regulates a specific promoter. A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a response element that is activated by the signaling pathway of interest. An increase or decrease in reporter gene expression indicates pathway modulation by the compound.

Second Messenger Assays: Many signaling pathways involve the generation of second messengers like cyclic AMP (cAMP), inositol phosphates (IPs), or calcium ions (Ca²⁺). Assays that quantify the levels of these molecules can provide a direct measure of the functional activity of G protein-coupled receptors (GPCRs) and other cell surface receptors.

Phosphorylation Assays: For kinase targets, assays that measure the phosphorylation status of downstream substrates are critical. Methods like Western blotting, ELISA, or flow cytometry using phospho-specific antibodies can quantify the compound's effect on kinase activity within the cell.

The choice of functional assay is highly dependent on the specific target and the signaling pathway being investigated.

Cellular Proliferation and Viability Assessments

A key aspect of preclinical evaluation, particularly for potential anti-cancer agents, is to assess the compound's effect on cell growth and survival. These assays are typically performed on a panel of cell lines to determine the compound's potency and selectivity.

Standard Proliferation and Viability Assays:

AssayPrincipleMeasurement
MTT/XTT/MTS Assays Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.Colorimetric change proportional to the number of viable cells.
ATP-Based Assays (e.g., CellTiter-Glo®) Quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.Luminescent signal proportional to the number of viable cells.
Crystal Violet Staining Stains the DNA of adherent cells, providing a measure of total cell biomass.Absorbance reading after solubilization of the dye.
Apoptosis Assays (e.g., Annexin V/PI Staining) Differentiates between live, apoptotic, and necrotic cells using flow cytometry.Fluorescence signals from Annexin V (binds to apoptotic cells) and Propidium Iodide (PI, stains necrotic cells).

Data from these assays are used to generate dose-response curves and calculate key parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Preclinical Animal Model Studies for Biological Activity Assessment

Following in vitro characterization, promising compounds like this compound would be advanced to in vivo studies using animal models. These studies are essential for evaluating the compound's efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism setting.

Model Selection Rationale for Specific Biological Endpoints

The choice of animal model is critical and depends on the therapeutic area and the specific biological question being addressed.

Considerations for Model Selection:

Syngeneic Models: These models use immunocompetent mice and murine tumor cell lines derived from the same genetic background. They are particularly useful for evaluating immunomodulatory agents.

Xenograft Models: In these models, human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice). They are widely used to assess the direct anti-tumor activity of a compound on human cancer cells.

Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors that more closely mimic human disease progression.

Patient-Derived Xenograft (PDX) Models: These involve the implantation of tumor fragments from a human patient into immunodeficient mice. PDX models are considered to be more clinically relevant as they better retain the heterogeneity of the original tumor.

The rationale for selecting a particular model would be based on the presumed mechanism of action of this compound and the desire to test its efficacy in a system that best recapitulates the human disease state.

Assessment of Compound Activity in Relevant In Vivo Systems

Once a suitable animal model is selected, studies are designed to assess the biological activity of the compound.

Typical In Vivo Assessments:

Assessment TypeMethodologyMeasured Endpoints
Anti-tumor Efficacy Regular measurement of tumor volume with calipers or via in vivo imaging (e.g., bioluminescence, fluorescence).Tumor growth inhibition (TGI), tumor regression, survival benefit.
Pharmacodynamic (PD) Biomarker Analysis Collection of tumor and surrogate tissues (e.g., blood) at various time points after dosing.Measurement of target engagement or pathway modulation (e.g., protein phosphorylation, gene expression) using techniques like IHC, Western blot, or qPCR.
Metastasis Studies Use of orthotopic or metastatic models to evaluate the compound's effect on tumor spread.Quantification of metastatic nodules in distant organs (e.g., lung, liver).

These in vivo studies provide crucial information on whether the in vitro activity of this compound translates into a meaningful biological response in a living organism, a critical step in the drug development process.

Biomarker Analysis in Preclinical In Vivo Models

In the preclinical evaluation of this compound, a purine (B94841) analog identified as a potential kinase inhibitor, biomarker analysis in in vivo models is crucial for elucidating its mechanism of action and assessing target engagement. nih.gov The primary objective is to identify and validate biomarkers that can serve as indicators of the compound's biological activity. nih.gov This process often involves the use of xenograft models, where human tumor cells are implanted in immunocompromised mice, to study the compound's effect on tumor growth and relevant molecular pathways. nih.gov

The selection of biomarkers is guided by the hypothesized target of this compound. For kinase inhibitors, this typically includes the phosphorylation status of the target kinase and its downstream substrates. researchgate.net In a hypothetical preclinical study of this compound, tumor-bearing mice would be treated with the compound, and tumor tissues would be collected at various time points. Western blot analysis would then be employed to measure the levels of the phosphorylated target protein (e.g., p-KinaseY) and a key downstream signaling molecule (e.g., p-SubstrateZ). A significant reduction in the phosphorylation of these proteins in the treated group compared to the vehicle control would provide strong evidence of on-target activity.

Furthermore, metabolomic profiling of plasma samples from these preclinical models can reveal changes in metabolic pathways resulting from target inhibition. researchgate.netcancer.gov Mass spectrometry-based platforms can identify a panel of metabolites that are significantly altered upon treatment with this compound. researchgate.net These metabolic changes can serve as pharmacodynamic biomarkers to monitor the biological effects of the drug. researchgate.net For instance, a study might reveal a dose-dependent alteration in specific amino acids or lipids following administration of the compound, reflecting a metabolic reprogramming induced by the inhibition of its target kinase.

The table below illustrates hypothetical data from a biomarker analysis in a xenograft model treated with this compound.

Table 1: Hypothetical Biomarker Modulation in Xenograft Tumors

Biomarker Vehicle Control (Relative Units) This compound Treated (Relative Units) Fold Change p-value
p-KinaseY 1.00 0.25 -4.0 <0.01
Total KinaseY 1.00 0.98 -1.0 >0.05
p-SubstrateZ 1.00 0.40 -2.5 <0.01

Lead Optimization Strategies in Preclinical Development

Lead optimization is a critical phase in drug discovery aimed at refining the properties of a promising lead compound, such as this compound, to develop a preclinical candidate. wikipedia.org This multiparameter optimization process seeks to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. nih.gov For purine-based kinase inhibitors, this often involves systematic structural modifications to improve their drug-like characteristics. nih.gov

Strategies for lead optimization can include structure-based drug design, where the crystal structure of the target protein is used to guide modifications to the lead compound for improved binding affinity and selectivity. nih.gov Another key strategy is the exploration of the structure-activity relationship (SAR), which involves synthesizing and testing a series of analogs to understand how different chemical modifications impact biological activity. nih.gov

Hit-to-Lead and Lead Generation Processes

The journey from an initial "hit" to a "lead" compound involves a systematic process of evaluation and refinement. wikipedia.org A hit is typically a compound identified from a high-throughput screen (HTS) that shows activity against the target of interest. scientist.com The hit-to-lead (H2L) process aims to transform these initial hits, which may have modest potency and suboptimal properties, into more promising lead compounds. sygnaturediscovery.com

For a compound like this compound, the initial hit may have been identified from an HTS campaign against a specific kinase. The H2L process would begin with hit confirmation and validation to ensure the observed activity is reproducible and not an artifact of the screening assay. wikipedia.org This is followed by the synthesis of a small number of analogs to establish an initial SAR and to assess the potential for improving potency and other properties. sygnaturediscovery.com Computational methods, such as fragment merging and positional analogue scanning, can be employed to expedite the identification of analogs with potentially improved potency. nih.govcresset-group.com

The lead generation phase focuses on synthesizing and evaluating a broader range of analogs to identify a lead series with a desirable balance of properties. researchgate.net This includes not only potency but also selectivity against other kinases and initial assessments of metabolic stability and solubility. researchgate.net The goal is to select a lead compound, such as this compound, that serves as a solid starting point for a full-scale lead optimization program. nih.gov

Compound Series Expansion and Profiling

The expanded series of compounds undergoes comprehensive profiling. This includes in vitro assays to determine potency against the primary target, as well as selectivity profiling against a panel of other kinases to identify potential off-target activities. nih.govfoxchase.org Additionally, a suite of ADME (absorption, distribution, metabolism, and excretion) assays are conducted to evaluate properties such as metabolic stability in liver microsomes, plasma protein binding, and cell permeability. nih.gov

The data generated from this profiling allows for the development of a detailed SAR, which guides further synthetic efforts. The goal is to identify a preclinical candidate with an optimal balance of high potency, good selectivity, and favorable pharmacokinetic properties.

Table 2: Hypothetical Profile of this compound and Analogs

Compound ID R1-Group Target IC50 (nM) Kinase B IC50 (nM) Microsomal Stability (t1/2, min)
This compound H 50 500 15
BDP-Analog-1 4-Fluoro 25 600 30
BDP-Analog-2 4-Chloro 30 450 25

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
BDP-Analog-1
BDP-Analog-2

Future Directions and Unexplored Research Avenues for 3 Benzhydrylpurin 6 Amine

Investigation of Novel Biological Targets

While the purine (B94841) scaffold is a well-known feature of molecules that interact with protein kinases, the full spectrum of biological targets for 3-Benzhydrylpurin-6-amine remains largely uncharted. vulcanchem.com Future research will undoubtedly focus on comprehensive screening against a wide array of protein families to uncover novel mechanisms of action and potential therapeutic applications.

A primary avenue of investigation will be the extensive profiling of its activity against the human kinome. vulcanchem.comnih.gov Kinases play pivotal roles in cellular signaling and are implicated in numerous diseases, particularly cancer. nih.gov Systematic screening of this compound against hundreds of kinases could identify specific enzymes or kinase families that are potently inhibited by this compound. Such studies would not only reveal its potential as an anticancer agent but also for other conditions where kinase dysregulation is a factor, such as inflammatory and neurodegenerative diseases.

Beyond kinases, the structural resemblance of this compound to adenosine (B11128) suggests that it may interact with other purine-binding proteins. These could include phosphodiesterases, which regulate cyclic nucleotide signaling, and adenosine receptors, which are involved in a wide range of physiological processes. Unbiased screening approaches, such as chemical proteomics, could be employed to identify direct binding partners of this compound in a cellular context, potentially revealing unexpected and therapeutically valuable targets.

Table 1: Potential Biological Target Classes for this compound

Target ClassRationale for InvestigationPotential Therapeutic Areas
Protein KinasesPurine scaffold is a common feature of kinase inhibitors. vulcanchem.comnih.govCancer, Inflammatory Diseases, Neurodegenerative Disorders
PhosphodiesterasesStructural similarity to cyclic nucleotide monophosphates.Cardiovascular Diseases, Respiratory Diseases, Neurological Disorders
Adenosine ReceptorsAnalog of the natural ligand adenosine.Cardiovascular Diseases, Pain, Inflammation, Neurological Disorders
Other Purine-Binding ProteinsBroad potential for interaction with enzymes and receptors that utilize purine-based cofactors or signaling molecules.Various, depending on the specific target identified.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency

The efficient and controlled synthesis of this compound and its analogs is crucial for enabling extensive biological evaluation and structure-activity relationship (SAR) studies. Future efforts in synthetic chemistry will likely focus on developing more streamlined, cost-effective, and versatile synthetic routes.

Flow chemistry represents another promising avenue for the synthesis of this compound and its derivatives. This technology offers precise control over reaction parameters, leading to improved yields, purity, and safety. A continuous flow process could also be more easily scaled up for the production of larger quantities of the compound for advanced preclinical studies.

Integration of Multi-Omics Data in SAR Studies

Traditional structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, will be significantly enhanced by the integration of multi-omics data. frontiersin.org This approach provides a more holistic understanding of how a compound affects a biological system, moving beyond a single target to a systems-level view.

Future SAR studies on this compound analogs should incorporate transcriptomics (gene expression profiling), proteomics (protein expression profiling), and metabolomics (metabolite profiling). For instance, after treating cancer cell lines with a series of analogs, transcriptomic analysis could reveal which signaling pathways are most significantly perturbed. frontiersin.org Proteomics could identify changes in the levels of specific proteins, including the target kinase and downstream effectors, while phosphoproteomics can provide direct evidence of kinase inhibition. researchgate.net Metabolomic analysis can uncover alterations in cellular metabolism, which is often reprogrammed in disease states. aacrjournals.org

By correlating these multi-omics datasets with the structural features of the analogs and their observed potencies, researchers can build more sophisticated SAR models. researchgate.net This integrated approach will not only help in optimizing the lead compound for improved potency and selectivity but also in identifying potential biomarkers for patient stratification and predicting potential off-target effects. frontiersin.org

Exploration of Targeted Delivery Systems for Analogues

To enhance the therapeutic efficacy and minimize potential side effects of this compound analogs, the exploration of targeted drug delivery systems is a critical future direction. mdpi.com These systems are designed to deliver the drug preferentially to the site of action, such as a tumor, thereby increasing the local concentration of the drug and reducing systemic exposure. acs.org

One promising approach is the encapsulation of the compound within nanoparticles, such as liposomes or polymeric nanoparticles. mdpi.com These nanoparticles can be engineered to have specific properties, such as a prolonged circulation time in the bloodstream and the ability to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the surface of these nanoparticles can be decorated with targeting ligands, such as antibodies or peptides, that recognize and bind to receptors that are overexpressed on the surface of cancer cells. acs.org

Another strategy involves the development of prodrugs of this compound. A prodrug is an inactive form of a drug that is converted to the active form in the body, ideally at the target site. For example, a prodrug could be designed to be activated by an enzyme that is specifically expressed in tumor tissue. This approach can improve the drug's pharmacokinetic profile and reduce off-target toxicity. asm.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound analogs will undoubtedly benefit from these powerful computational tools. nih.gov

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. nih.gov These models can then be used to screen virtual libraries of millions of compounds to identify those that are most likely to be active against a specific target. nih.gov For this compound, ML models could be developed to predict the kinase inhibitory profile of novel analogs, guiding the synthesis of the most promising candidates and reducing the need for extensive and costly experimental screening. nih.gov

Generative AI models can even be used to design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a desired kinase selectivity profile and favorable physicochemical properties, the AI can generate novel chemical structures that have a high probability of being successful drug candidates. This de novo design approach has the potential to accelerate the discovery of next-generation 3-benzhydrylpurine-based therapeutics.

Q & A

Q. What advanced analytical techniques resolve stereochemical or polymorphic ambiguities in this compound?

  • Methodological Answer :
  • X-ray Crystallography : Determine absolute configuration of chiral centers.
  • Dynamic Vapor Sorption (DVS) : Identify hygroscopicity-driven polymorph transitions.
  • Solid-State NMR : Characterize crystalline vs. amorphous forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.